REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:11][CH2:12][OH:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[CH3:2].S(=O)(=O)(O)O.[N:19](OC(C)C)=[O:20]>O>[CH2:1]([N:3]([CH2:11][CH2:12][OH:13])[C:4]1[CH:9]=[CH:8][C:7]([N:19]=[O:20])=[C:6]([CH3:10])[CH:5]=1)[CH3:2]
|
Name
|
|
Quantity
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360 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC(=CC=C1)C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
196 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
187 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
During this addition
|
Type
|
CUSTOM
|
Details
|
rise above 50°
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0°
|
Type
|
CUSTOM
|
Details
|
slowly at -2° to +2°
|
Type
|
CUSTOM
|
Details
|
The excess of nitrite is then removed in the customary manner with amidosulfonic acid
|
Type
|
CUSTOM
|
Details
|
is brought to room temperature
|
Type
|
CUSTOM
|
Details
|
degassed under reduced pressure
|
Type
|
ADDITION
|
Details
|
60 g of prereduced Pd/C (5%) is added to this solution as the catalyst
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC(=C(C=C1)N=O)C)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |